molecular formula C10H9F3O3 B1600013 Methyl 2-methoxy-5-(trifluoromethyl)benzoate CAS No. 177174-47-9

Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Cat. No.: B1600013
CAS No.: 177174-47-9
M. Wt: 234.17 g/mol
InChI Key: PWDFDEHWTMGSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-5-(trifluoromethyl)benzoate ( 177174-47-9) is a high-value benzoate ester derivative supplied for advanced chemical research and development . With a molecular formula of C10H9F3O3 and a molecular weight of 234.17 g/mol, this compound serves as a versatile synthetic building block, particularly in pharmaceutical and agrochemical research . The presence of both methoxy and trifluoromethyl substituents on the aromatic ring makes it a valuable precursor for synthesizing more complex molecules, such as through further functionalization of the ester group or the aromatic ring . It is available with a purity of 95% or higher, ensuring consistency in experimental results . This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can request quotations and place orders directly with suppliers .

Properties

IUPAC Name

methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFDEHWTMGSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443124
Record name Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177174-47-9
Record name Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the compound, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)phenol: Similar structure but lacks the carboxylate ester group.

  • 2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but has an amino group instead of the carboxylate ester group.

Uniqueness: Methyl 2-methoxy-5-(trifluoromethyl)benzoate is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Biological Activity

Methyl 2-methoxy-5-(trifluoromethyl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to a benzoate structure. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For example, it may inhibit or activate specific metabolic pathways by modulating enzyme function.
  • Receptor Modulation : It has been observed to interact with receptors, potentially altering signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.

Antimicrobial Properties

A study conducted on various derivatives of trifluoromethyl compounds highlighted the antimicrobial potential of this compound. The presence of the trifluoromethyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Case Studies

  • Case Study on Enzyme Interaction :
    • Objective : To investigate the interaction between this compound and esterases.
    • Methodology : In vitro assays were conducted using purified esterase enzymes.
    • Results : The compound exhibited significant inhibition of esterase activity, suggesting potential applications in controlling metabolic processes in microorganisms.
  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of this compound on cancer cell lines.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : The compound demonstrated dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of microbial growth
Enzyme InteractionInhibition of esterase activity
AnticancerDose-dependent cytotoxicity in cancer cell lines

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityEnzyme InteractionAnticancer Activity
This compoundYesYesYes
Methyl 5-Amino-2-Methoxy-4-(Trifluoromethyl)benzoateYesModerateNo
Methyl 2-Methoxy-4-(Trifluoromethyl)acetophenoneNoYesModerate

Preparation Methods

Esterification of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

  • Method : The methyl ester is prepared by reacting 2-methoxy-5-(trifluoromethyl)benzoic acid with methanol under acidic conditions, commonly using sulfuric acid as a catalyst.
  • Conditions : Reflux in methanol with catalytic H₂SO₄ for several hours until completion.
  • Notes : Control of temperature and reaction time is critical to avoid hydrolysis or side reactions.

Trifluoromethylation Techniques

  • Electrophilic trifluoromethylation : Using reagents such as Togni's reagent or CF₃I under catalysis to introduce the trifluoromethyl group onto the aromatic ring.
  • Cross-coupling reactions : Ullmann-type or Kumada couplings using aryl halide precursors and trifluoromethylmetal reagents (e.g., CuCF₃).
  • Key parameters : Choice of catalyst (e.g., copper or palladium), solvent, temperature, and stoichiometry affect yield and regioselectivity.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 2-Methoxy-5-(trifluoromethyl)benzoic acid + MeOH + H₂SO₄ (cat.) Esterification under reflux High yield (>85%), reaction time 4–6 h
2 Aryl halide precursor + CuCF₃ or electrophilic CF₃ reagent Trifluoromethylation via cross-coupling or electrophilic substitution Yield varies 60–80%, catalyst loading critical
3 Purification by crystallization or chromatography Isolation of pure methyl ester Purity >98% by HPLC

Critical Parameters Affecting Preparation

Parameter Impact Optimization Strategy
Temperature Controls reaction rate and selectivity; high temps can cause decomposition Maintain 0–5°C for nitration; reflux for esterification
Catalyst type and loading Influences trifluoromethylation efficiency Use optimized copper or palladium catalysts; minimal excess
Solvent choice Affects solubility and reaction pathway Polar aprotic solvents (e.g., acetonitrile) preferred for nitration; methanol for esterification
Purity of starting materials Impacts side reactions and yield Use purified intermediates; avoid impurities that cause over-nitration or hydrolysis

Analytical and Quality Control

  • HPLC : Used to determine purity and yield; typical wavelength 240 nm.
  • NMR (¹H and ¹³C) : Confirms substitution pattern and functional groups.
  • IR Spectroscopy : Identifies ester carbonyl and methoxy groups.
  • Mass Spectrometry : Confirms molecular weight and trifluoromethyl incorporation.

Summary Table of Preparation Conditions

Preparation Step Typical Reagents Temperature Time Yield (%) Notes
Esterification Methanol, H₂SO₄ (cat.) Reflux (~65°C) 4–6 h 85–95 Avoid prolonged heating
Trifluoromethylation CuCF₃, Pd catalyst or Togni reagent 25–80°C 6–12 h 60–80 Sensitive to moisture
Purification Crystallization or chromatography Ambient Variable - Ensures >98% purity

Research Findings and Industrial Relevance

  • The preparation methods emphasize environmentally friendly processes with minimized waste and optimized yields.
  • Industrial scale-up involves continuous flow reactors and precise temperature control to maintain product quality.
  • The presence of electron-withdrawing trifluoromethyl groups enhances the compound's stability and reactivity profile, making it valuable for pharmaceutical and agrochemical intermediates.

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl 2-methoxy-5-(trifluoromethyl)benzoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves esterification of the corresponding benzoic acid derivative or substitution reactions on pre-functionalized aromatic rings. For example:

  • Step 1: Start with 2-methoxy-5-(trifluoromethyl)benzoic acid (CAS: 53985-48-1) and perform esterification using methanol under acidic catalysis (e.g., H₂SO₄).
  • Step 2: Alternative routes may involve trifluoromethylation of 2-methoxy-5-bromo/iodobenzoate intermediates using reagents like (trifluoromethyl)copper complexes .
  • Characterization: Intermediates are validated via ¹H/¹³C NMR (e.g., methoxy group at δ ~3.9 ppm, trifluoromethyl at δ ~120-125 ppm in ¹⁹F NMR) and LC-MS (exact mass: 234.00205) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
  • Spectroscopy:
    • FT-IR to confirm ester carbonyl stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
    • ¹⁹F NMR to verify the trifluoromethyl group’s chemical environment .
  • Elemental Analysis: Match experimental C/H/F ratios to theoretical values (C: 46.15%, H: 3.45%, F: 24.35%) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties in supramolecular interactions?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The -CF₃ group withdraws electrons, polarizing the aromatic ring and enhancing electrophilicity at the para position .
  • Experimental Validation: Use UV-Vis spectroscopy to compare absorption maxima with non-fluorinated analogs. The -CF₃ group typically induces a hypsochromic shift due to reduced conjugation .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for trifluoromethylation steps, and how can they be mitigated?

Methodological Answer:

  • Challenge 1: Low regioselectivity during electrophilic trifluoromethylation.
    • Solution: Use directing groups (e.g., methoxy at position 2) to enhance para-substitution .
  • Challenge 2: Sensitivity of -CF₃ to hydrolysis under acidic conditions.
    • Solution: Employ anhydrous solvents (e.g., DMF) and low-temperature (<0°C) reactions .
  • Yield Optimization: Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling) and monitor via GC-MS to identify byproducts .

Q. How can thermal annealing improve the performance of this compound-derived materials in optoelectronic devices?

Methodological Answer:

  • Morphological Control: Anneal polymer composites at 150°C for 10–30 minutes to enhance crystallinity and phase separation, as observed in bulk heterojunction solar cells .
  • Charge Transport: Use AFM and TEM to correlate annealing-induced nanoscale morphology (e.g., fibrillar networks) with increased hole mobility (~10⁻³ cm²/V·s) .
  • Stability Testing: Perform accelerated aging under 1 Sun illumination (AM1.5G) to assess device longevity (>500 hours at 85°C) .

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how should researchers resolve them?

Methodological Answer:

  • Source of Contradictions:
    • Solvent Effects: Dielectric constant shifts NMR peaks (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparisons .
    • Impurity Artifacts: Trace moisture can hydrolyze the ester, generating free acid (detected via TLC or HPLC ) .
  • Resolution Protocol:
    • Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
    • Publish raw spectral data (e.g., coupling constants in ¹H NMR) to enable reproducibility .

Q. What role does this compound play in photoinduced charge-transfer studies, and how is this quantified?

Methodological Answer:

  • Experimental Design: Incorporate the compound into donor-acceptor systems (e.g., with poly(3-hexylthiophene)) and excite with 450 nm light.
  • Quantitative Metrics:
    • Transient Absorption Spectroscopy to measure charge-separated state lifetimes (e.g., τ ~1–10 ps) .
    • Electron Spin Resonance (ESR) to detect radical ion pairs (g-factor ~2.003 for polymer⁺/C60⁻) .
  • Kinetic Modeling: Fit data to Marcus theory to calculate reorganization energy (λ ~0.3 eV) and electronic coupling (V ~50 meV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.